

2-(2-methyl-1H-benzimidazol-1-yl)ethanol

molecular weight and formula

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Compound of Interest

Compound Name: 2-(2-methyl-1H-benzimidazol-1-yl)ethanol

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Technical Guide: 2-(2-methyl-1H-benzimidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular formula, and molecular weight of **2-(2-methyl-1H-benzimidazol-1-yl)ethanol**. It includes a detailed, representative experimental protocol for its synthesis and a visual workflow diagram to facilitate understanding.

Core Compound Data

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a benzimidazole derivative. The benzimidazole scaffold is a key heterocyclic motif found in a variety of pharmacologically active compounds. The physicochemical properties of this specific derivative are summarized below.

Property	Value
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ^{[1][2]}
Molecular Weight	176.2151 g/mol ^[1]
CAS Number	4946-08-1 ^{[1][2]}
Density	1.18 g/cm ³ ^[1]
Boiling Point	374.9°C at 760 mmHg ^[1]
Flash Point	180.6°C ^[1]
Refractive Index	1.606 ^[1]

Experimental Protocol: Synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol

This section outlines a representative experimental protocol for the synthesis of **2-(2-methyl-1H-benzimidazol-1-yl)ethanol**. The procedure is adapted from established methods for the synthesis of 2-methylbenzimidazole derivatives, which typically involve the condensation of an o-phenylenediamine derivative with acetic acid.

Materials:

- N-(2-aminoethyl)aniline
- Glacial Acetic Acid
- 4M Hydrochloric Acid (HCl)
- 10% Sodium Hydroxide (NaOH) solution or Sodium Bicarbonate (NaHCO₃) solution
- Ethyl acetate
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography

- Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(2-aminoethyl)aniline (1 equivalent) in 4M HCl.
- Reagent Addition: Add glacial acetic acid (1.2 equivalents) to the mixture.
- Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the residual acid by adding a 10% NaOH solution or NaHCO₃ solution until the mixture is alkaline (check with litmus paper).
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to afford pure **2-(2-methyl-1H-benzimidazol-1-yl)ethanol**.
- Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-(2-methyl-1H-benzimidazol-1-yl)ethanol**.

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References

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- To cite this document: BenchChem. [2-(2-methyl-1H-benzimidazol-1-yl)ethanol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1349033#2-2-methyl-1h-benzimidazol-1-yl-ethanol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1349033#2-2-methyl-1h-benzimidazol-1-yl-ethanol-molecular-weight-and-formula)

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